molecular formula C9H8F3N3 B8694596 2-(1-Cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile CAS No. 1402445-92-4

2-(1-Cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile

Cat. No. B8694596
M. Wt: 215.17 g/mol
InChI Key: PSTWQTNMDVACFM-UHFFFAOYSA-N
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Patent
US09163021B2

Procedure details

To a solution of (1-Cyclopropyl-5-trifluoromethyl-1H-pyrazol-4-yl)-acetonitrile (Preparation 98, 700 mg, 3.25 mmol) in EtOH (15 mL) was added aqueous 1N NaOH (15 mL). The resulting solution was heated at 60° C. for 16 hours. The mixture was concentrated in vacuo and the residue was dissolved in water (10 mL) and washed with EtOAc. The aqueous layer was acidified to pH5 using 1N HCl and extracted with 10% IPA in DCM (4×30 mL). The organic layer was dried (Na2SO4) and evaporated in vacuo to afford the title compound as a solid (85%, 650 mg).
Quantity
700 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Yield
85%

Identifiers

REACTION_CXSMILES
[CH:1]1([N:4]2[C:8]([C:9]([F:12])([F:11])[F:10])=[C:7](CC#N)[CH:6]=[N:5]2)[CH2:3][CH2:2]1.[OH-:16].[Na+].[CH3:18][CH2:19][OH:20]>>[CH:1]1([N:4]2[C:8]([C:9]([F:12])([F:11])[F:10])=[C:7]([CH2:18][C:19]([OH:16])=[O:20])[CH:6]=[N:5]2)[CH2:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
700 mg
Type
reactant
Smiles
C1(CC1)N1N=CC(=C1C(F)(F)F)CC#N
Name
Quantity
15 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
15 mL
Type
reactant
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in water (10 mL)
WASH
Type
WASH
Details
washed with EtOAc
EXTRACTION
Type
EXTRACTION
Details
extracted with 10% IPA in DCM (4×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)N1N=CC(=C1C(F)(F)F)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 650 mg
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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